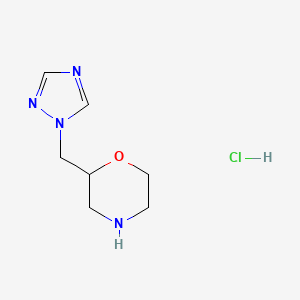

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride

CAS No.: 1315366-86-9

Cat. No.: VC4460744

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315366-86-9 |

|---|---|

| Molecular Formula | C7H13ClN4O |

| Molecular Weight | 204.66 |

| IUPAC Name | 2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H |

| Standard InChI Key | XAFODPWNYSODIG-UHFFFAOYSA-N |

| SMILES | C1COC(CN1)CN2C=NC=N2.Cl |

Introduction

2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine Hydrochloride: A Comprehensive Overview

2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine hydrochloride (CAS 1315366-86-9) is a heterocyclic organic compound featuring a morpholine ring and a triazole moiety. Its molecular formula is C₇H₁₃ClN₄O, with a molecular weight of 204.66 g/mol. The compound’s structure combines the bioactive potential of triazoles (antimicrobial, antifungal) with the pharmacological relevance of morpholine (used in drug design for neurological and cardiovascular applications). Below is a detailed analysis of its properties, synthesis, biological activity, and applications.

Synthesis and Reactivity

The synthesis typically involves multi-step reactions:

-

Formation of the triazole-morpholine core: Reaction of morpholine derivatives with triazole precursors (e.g., hydrazine derivatives).

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

While exact synthetic protocols are proprietary, analogous methods for similar triazole-morpholine compounds involve:

-

Condensation reactions: Between hydrazones and morpholine derivatives to form the triazole ring .

-

Functionalization: Introduction of substituents (e.g., alkyl, aryl groups) to modulate biological activity .

Biological Activity and Research Findings

The compound’s triazole and morpholine groups confer potential bioactivity:

Note: Direct experimental data for this specific compound is limited; inferences are drawn from structurally related triazole-morpholine derivatives.

Applications and Industrial Relevance

The compound serves as a scaffold in:

-

Pharmaceuticals: Development of antimicrobial or neuroactive agents.

-

Agricultural Chemicals: Fungicides or pesticides leveraging triazole’s bioactivity.

-

Research Reagents: Probe for studying triazole-morpholine interactions in biochemistry.

| Hazard | Precautions |

|---|---|

| Toxicity | Harmful if swallowed; may cause skin irritation. |

| Storage | Store in a cool, dry place; avoid exposure to moisture. |

| Handling | Wear gloves, goggles, and use a lab hood. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume